molecular formula C7H10O2 B1409481 1-Hydroxyhept-6-yn-3-one CAS No. 1450754-40-1

1-Hydroxyhept-6-yn-3-one

Cat. No. B1409481
M. Wt: 126.15 g/mol
InChI Key: ZQZAQQAINFKNQT-UHFFFAOYSA-N
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Description

1-Hydroxyhept-6-yn-3-one is a chemical compound with the molecular formula C7H10O2 . It has a molecular weight of 126.16 .


Molecular Structure Analysis

The InChI code for 1-Hydroxyhept-6-yn-3-one is 1S/C7H10O2/c1-2-3-4-7(9)5-6-8/h1,8H,3-6H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

1-Hydroxyhept-6-yn-3-one is a liquid at room temperature . Its boiling point is approximately 246.6±15.0°C at 760 mmHg . The compound’s exact mass is 126.06800, and it has a topological polar surface area (TPSA) of 37.3 Ų .

Scientific Research Applications

Antibiotic Synthesis

1-Hydroxyhept-6-yn-3-one is a key component in the synthesis of certain antibiotics. For example, a derivative, 5-(7-hydroxyhept-3-enyl)-1,2-dithiolan-3-one 1-oxide, possesses the characteristic structure of the antibiotic leinamycin. This compound demonstrates potential in the development of new antibiotics, with the activated ester form being particularly useful for coupling with DNA-binding agents (Lee, Chan, & Li, 2003).

Photolabile Nucleoside Derivatives

1-Hydroxyhept-6-yn-3-one derivatives can be used to create photolabile nucleoside derivatives. These compounds have applications in photochemistry, particularly in the synthesis of novel photolabile derivatives of natural nucleosides. This research paves the way for potential use in photosensitization of reactive oxygen species in DNA (Vrantza et al., 2006).

Antimicrobial Peptide Design

The structure of 1-Hydroxyhept-6-yn-3-one has implications in the design of antimicrobial peptides. These peptides, which derive their efficacy from their structure, show promise as alternative antibiotics to address drug resistance issues. The molecule's structural features can inspire the design of peptides with potent antimicrobial activity and low cytotoxicity (Lyu et al., 2019).

HIV Treatment Research

Compounds derived from 1-Hydroxyhept-6-yn-3-one demonstrate potential in HIV treatment. These derivatives can inhibit crucial enzymes like reverse transcriptase and integrase, essential for HIV replication. The development of such compounds can lead to new therapies for HIV (Tang et al., 2011).

Small-Molecule Fluorescent Probes

1-Hydroxyhept-6-yn-3-one derivatives are also instrumental in designing small-molecule fluorescent probes. These probes have various applications, including detecting biological species and environmental hazards. This research is significant in advancing the field of fluorescence-based detection methods (Qin et al., 2021).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

1-hydroxyhept-6-yn-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-2-3-4-7(9)5-6-8/h1,8H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZAQQAINFKNQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401313187
Record name 1-Hydroxy-6-heptyn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxyhept-6-yn-3-one

CAS RN

1450754-40-1
Record name 1-Hydroxy-6-heptyn-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1450754-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxy-6-heptyn-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401313187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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